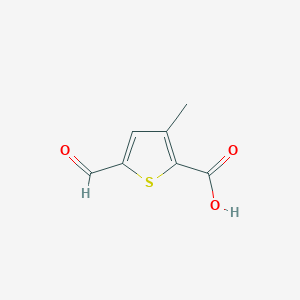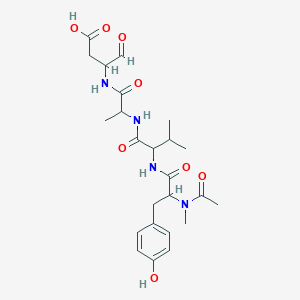![molecular formula C13H37ClO3Si5 B12105075 [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane is an organosilicon compound with the molecular formula C13H37ClO3Si5 and a molecular weight of 417.31 g/mol . This compound is known for its unique structure, which includes a silicon atom bonded to three trimethylsiloxy groups, a silylethyl group, and a dimethylchlorosilane group. It is commonly used in various industrial and research applications due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane typically involves the reaction of chlorodimethylsilylethyltrichlorosilane with trimethylsilanol under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, often around 85°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations. The final product is purified through distillation or other separation techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Siloxanes and silanes.
Applications De Recherche Scientifique
[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent for polyimides to silicon metal and as an adhesion promoter for hotmelt adhesives.
Biology: Forms periodic mesoporous silicas, which are used in various biological applications.
Medicine: Utilized in the synthesis of advanced functional materials with potential medical applications.
Mécanisme D'action
The mechanism of action of [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane involves its reactivity with various substrates. The compound’s silicon atoms can form strong bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical synthesis. The presence of trimethylsiloxy groups enhances its hydrophobicity, allowing it to form highly hydrophobic monolayers on surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(trimethylsilyl)silane
- Tris(trimethylsilyl)phosphate
- Tris(trimethylsilyl)methane
- Tris(trimethylsilyl)germanium hydride
Uniqueness
Compared to similar compounds, [Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane is unique due to its combination of trimethylsiloxy groups and a silylethyl group, which imparts distinct reactivity and properties. Its ability to form strong bonds with various substrates and its hydrophobic nature make it particularly valuable in applications requiring durable and water-resistant coatings .
Propriétés
Formule moléculaire |
C13H37ClO3Si5 |
|---|---|
Poids moléculaire |
417.31 g/mol |
Nom IUPAC |
chloro-dimethyl-[2-tris(trimethylsilyloxy)silylethyl]silane |
InChI |
InChI=1S/C13H37ClO3Si5/c1-18(2,3)15-22(16-19(4,5)6,17-20(7,8)9)13-12-21(10,11)14/h12-13H2,1-11H3 |
Clé InChI |
LUGNIGZCYCQQJR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](CC[Si](C)(C)Cl)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12104996.png)
![4-(4-Fluorophenyl)-6-(1-methylethyl)-N,2-diphenyl-5-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide](/img/structure/B12105011.png)



![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105028.png)


![N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide](/img/structure/B12105037.png)
![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)

![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)
